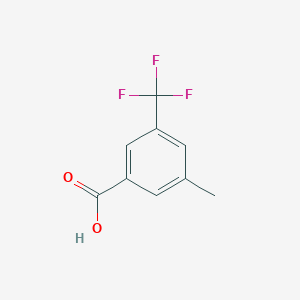

3-methyl-5-(trifluoromethyl)benzoic Acid

Description

The exact mass of the compound 3-methyl-5-(trifluoromethyl)benzoic Acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3-methyl-5-(trifluoromethyl)benzoic Acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-methyl-5-(trifluoromethyl)benzoic Acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-methyl-5-(trifluoromethyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F3O2/c1-5-2-6(8(13)14)4-7(3-5)9(10,11)12/h2-4H,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJSRENHDYMAJIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)C(F)(F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10379597 | |

| Record name | 3-methyl-5-(trifluoromethyl)benzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10379597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117186-02-4 | |

| Record name | 3-methyl-5-(trifluoromethyl)benzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10379597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Methyl-5-(trifluoromethyl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-methyl-5-(trifluoromethyl)benzoic acid

CAS Number: 117186-02-4

This technical guide provides a comprehensive overview of 3-methyl-5-(trifluoromethyl)benzoic acid, a fluorinated aromatic carboxylic acid of significant interest to researchers and professionals in drug development and chemical synthesis. This document details its chemical and physical properties, outlines a probable synthetic route with an experimental protocol, and discusses its potential applications.

Chemical and Physical Properties

3-methyl-5-(trifluoromethyl)benzoic acid is a solid at room temperature, possessing a unique combination of a lipophilic trifluoromethyl group and a hydrophilic carboxylic acid moiety.[1] This amphiphilic nature influences its solubility and potential biological interactions. A summary of its key properties is presented in Table 1.

Table 1: Physicochemical Properties of 3-methyl-5-(trifluoromethyl)benzoic acid

| Property | Value | Source |

| CAS Number | 117186-02-4 | [2] |

| Molecular Formula | C₉H₇F₃O₂ | [2] |

| Molecular Weight | 204.15 g/mol | [2] |

| IUPAC Name | 3-methyl-5-(trifluoromethyl)benzoic acid | [2] |

| Appearance | White to off-white crystalline solid (predicted) | General knowledge |

| Melting Point | Not explicitly reported, but related compounds have melting points in the range of 100-150 °C. | [3] |

| Boiling Point | Not explicitly reported. | |

| Solubility | Predicted to have limited solubility in water and good solubility in organic solvents like ethanol, acetone, and dichloromethane. | General knowledge based on structure |

Synthesis

Experimental Protocol (Proposed)

This protocol is a general guideline based on the synthesis of similar benzoic acid derivatives via the Grignard reaction.[4]

Materials:

-

1-Bromo-3-methyl-5-(trifluoromethyl)benzene

-

Magnesium turnings

-

Anhydrous tetrahydrofuran (THF)

-

Dry ice (solid carbon dioxide)

-

Hydrochloric acid (HCl), aqueous solution

-

Anhydrous diethyl ether

-

Anhydrous sodium sulfate

-

Standard laboratory glassware for anhydrous reactions (flame-dried)

-

Inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

Grignard Reagent Formation:

-

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings.

-

Add a small amount of anhydrous THF to cover the magnesium.

-

Dissolve 1-bromo-3-methyl-5-(trifluoromethyl)benzene in anhydrous THF in the dropping funnel.

-

Add a small portion of the bromide solution to the magnesium suspension to initiate the reaction (indicated by cloudiness and gentle reflux).

-

Once initiated, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

-

-

Carboxylation:

-

In a separate beaker, place a generous amount of crushed dry ice.

-

Slowly pour the prepared Grignard reagent solution onto the dry ice with vigorous stirring. A large excess of CO₂ is used to ensure complete carboxylation and to minimize side reactions.

-

Allow the mixture to warm to room temperature as the excess dry ice sublimes.

-

-

Workup and Purification:

-

To the resulting mixture, slowly add a dilute solution of hydrochloric acid with cooling to quench the reaction and protonate the carboxylate salt.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to yield pure 3-methyl-5-(trifluoromethyl)benzoic acid.

-

Spectroscopic Data (Predicted)

Table 2: Predicted Spectroscopic Data

| Technique | Expected Features |

| ¹H NMR | Aromatic protons (singlets or multiplets) in the range of 7.5-8.5 ppm. A singlet for the methyl protons around 2.4-2.6 ppm. A broad singlet for the carboxylic acid proton above 10 ppm. |

| ¹³C NMR | Aromatic carbons in the range of 120-140 ppm. A quartet for the trifluoromethyl carbon due to C-F coupling. A signal for the methyl carbon around 20 ppm. A signal for the carboxylic acid carbon above 165 ppm. |

| IR Spectroscopy | A broad O-H stretching band for the carboxylic acid from 2500-3300 cm⁻¹. A strong C=O stretching band around 1700 cm⁻¹. C-F stretching bands in the region of 1100-1350 cm⁻¹. |

| Mass Spectrometry | A molecular ion peak (M⁺) corresponding to the molecular weight of 204.15. Characteristic fragmentation patterns including the loss of -OH and -COOH groups. |

Applications and Biological Relevance

The trifluoromethyl group is a key functional group in medicinal chemistry, known to enhance metabolic stability, binding affinity, and bioavailability of drug candidates.[1] Benzoic acid derivatives are also common pharmacophores. While specific biological targets for 3-methyl-5-(trifluoromethyl)benzoic acid are not extensively documented, its structural motifs are found in molecules with diverse biological activities.

For instance, related trifluoromethyl-substituted benzoic acids are used as building blocks in the synthesis of inhibitors for various enzymes and receptors. One area of interest is the development of inhibitors for Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), a key protein in inflammatory signaling pathways.[8] The general workflow for utilizing such a compound in a drug discovery program is outlined below.

Safety and Handling

3-methyl-5-(trifluoromethyl)benzoic acid is classified as a hazardous substance. It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[2] Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood.

Conclusion

3-methyl-5-(trifluoromethyl)benzoic acid is a valuable building block for chemical synthesis, particularly in the field of medicinal chemistry. Its unique combination of functional groups makes it an attractive starting material for the development of novel therapeutic agents. This guide provides essential information for researchers and developers working with this compound, from its fundamental properties and synthesis to its potential applications in drug discovery. Further research into its biological activities is warranted to fully explore its therapeutic potential.

References

- 1. 3-Methyl-5-(trifluoromethyl)benzoic acid | C9H7F3O2 | CID 2775588 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. ossila.com [ossila.com]

- 3. US6489507B1 - Process for the synthesis of 3,5-bis(trifluoromethyl)benzoic acid - Google Patents [patents.google.com]

- 4. m.youtube.com [m.youtube.com]

- 5. Chemistry 211 Experiment 2 [home.miracosta.edu]

- 6. odinity.com [odinity.com]

- 7. 3,5-Bis(trifluoromethyl)benzoic acid synthesis - chemicalbook [chemicalbook.com]

- 8. Discovery of Potent Benzolactam IRAK4 Inhibitors with Robust in Vivo Activity - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical Properties of 3-methyl-5-(trifluoromethyl)benzoic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of 3-methyl-5-(trifluoromethyl)benzoic acid. Due to the limited availability of experimentally determined data for this specific compound, this document outlines the fundamental physical characteristics and details the standard experimental protocols for their determination.

Core Physical Properties

Quantitative data for 3-methyl-5-(trifluoromethyl)benzoic acid is sparse in publicly available literature. The primary available property is its molecular weight.

| Physical Property | Value | Source |

| Molecular Weight | 204.15 g/mol | PubChem[1] |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Density | Data not available | |

| Solubility | Data not available | |

| pKa | Data not available |

While specific experimental values for the melting point, boiling point, density, solubility, and pKa of 3-methyl-5-(trifluoromethyl)benzoic acid are not readily found, the following sections detail the standard methodologies for determining these crucial parameters for aromatic carboxylic acids.

Experimental Protocols for Physical Property Determination

The following are detailed experimental protocols that can be employed to determine the key physical properties of 3-methyl-5-(trifluoromethyl)benzoic acid.

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range. This protocol describes the capillary method, a common and accurate technique.

Methodology: Capillary Method using a Mel-Temp Apparatus

-

Sample Preparation: A small amount of dry, finely powdered 3-methyl-5-(trifluoromethyl)benzoic acid is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in the heating block of a Mel-Temp apparatus, adjacent to a calibrated thermometer.

-

Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded. This range is reported as the melting point.

-

Purity Indication: A sharp melting range (typically ≤ 2 °C) is indicative of a pure compound. Impurities tend to depress and broaden the melting range.

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid, and the liquid changes into a vapor.

Methodology: Thiele Tube Method

-

Sample Preparation: A small volume (a few milliliters) of liquid 3-methyl-5-(trifluoromethyl)benzoic acid is placed in a small test tube. A capillary tube, sealed at one end, is inverted and placed within the test tube.

-

Apparatus Setup: The test tube is attached to a thermometer and immersed in a Thiele tube containing a high-boiling point oil (e.g., mineral oil or silicone oil). The Thiele tube's design facilitates uniform heating by convection.

-

Heating: The side arm of the Thiele tube is gently heated, causing the oil to circulate and heat the sample.

-

Observation: As the liquid heats, a stream of bubbles will emerge from the open end of the inverted capillary tube. The heating is continued until a steady stream of bubbles is observed. The heat source is then removed.

-

Measurement: The temperature at which the bubbling stops and the liquid begins to be drawn back into the capillary tube is recorded as the boiling point.

Solubility Determination

Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution.

Methodology: Qualitative and Semi-Quantitative Analysis

-

Solvent Selection: A range of solvents should be tested, including water, common organic solvents (e.g., ethanol, methanol, acetone, dichloromethane, toluene), and aqueous solutions of varying pH (e.g., 5% HCl, 5% NaHCO₃, 5% NaOH).

-

Procedure:

-

A small, measured amount of 3-methyl-5-(trifluoromethyl)benzoic acid (e.g., 10 mg) is added to a test tube.

-

A measured volume of the chosen solvent (e.g., 1 mL) is added.

-

The mixture is agitated vigorously for a set period (e.g., 1-2 minutes) at a controlled temperature (e.g., room temperature).

-

Visual observation is used to determine if the solid has dissolved completely.

-

-

Classification:

-

Soluble: If the entire solid dissolves.

-

Partially Soluble: If some of the solid dissolves.

-

Insoluble: If the solid does not appear to dissolve.

-

-

pH Effects: The solubility in acidic and basic solutions provides insight into the compound's acidic nature. As a carboxylic acid, it is expected to be more soluble in basic solutions due to the formation of the carboxylate salt.

pKa Determination

The pKa is a measure of the strength of an acid in solution. It is the negative base-10 logarithm of the acid dissociation constant (Ka).

Methodology: Potentiometric Titration

-

Sample Preparation: A precisely weighed sample of 3-methyl-5-(trifluoromethyl)benzoic acid is dissolved in a suitable solvent, typically a mixture of water and an organic co-solvent like ethanol or methanol to ensure solubility.

-

Apparatus Setup: A pH meter with a calibrated electrode is immersed in the solution. The solution is stirred continuously.

-

Titration: A standardized solution of a strong base (e.g., 0.1 M NaOH) is added in small, precise increments from a burette.

-

Data Collection: The pH of the solution is recorded after each addition of the titrant.

-

Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, which is the point where half of the acid has been neutralized by the base. This corresponds to the midpoint of the steep rise in the titration curve.

Synthesis Workflow

Caption: Plausible synthesis of 3-methyl-5-(trifluoromethyl)benzoic acid.

This generalized workflow illustrates a common and effective method for the preparation of aromatic carboxylic acids. The specific reaction conditions, such as temperature, reaction time, and purification methods, would need to be optimized for this particular substrate.

References

Technical Guide: Physicochemical Properties and Synthesis of 3-methyl-5-(trifluoromethyl)benzoic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, specifically focusing on the melting point, of 3-methyl-5-(trifluoromethyl)benzoic acid. It also outlines a general experimental protocol for melting point determination and a representative synthetic pathway relevant to this class of compounds. This information is crucial for professionals in drug development and chemical research, where understanding the physical characteristics and synthesis of such molecules is paramount for their application.

Physicochemical Data of 3-methyl-5-(trifluoromethyl)benzoic acid and Related Compounds

For comparative purposes, the melting points of several related trifluoromethylated benzoic acids are presented in the table below.

| Compound Name | CAS Number | Molecular Formula | Melting Point (°C) |

| 3-Fluoro-5-(trifluoromethyl)benzoic acid | 161622-05-5 | C₈H₄F₄O₂ | 102 - 108[1][2] |

| 3-Hydroxy-5-(trifluoromethyl)benzoic acid | 328-69-8 | C₈H₅F₃O₃ | 190.5 - 196.5[3] |

| 3,5-Bis(trifluoromethyl)benzoic acid | 725-89-3 | C₉H₄F₆O₂ | 142 - 143[4] |

Data compiled from various chemical suppliers and databases.

The trifluoromethyl group is a key functional moiety in medicinal chemistry, known to enhance properties such as lipophilicity, metabolic stability, and binding affinity of drug candidates.

Experimental Protocol: Melting Point Determination

The determination of a compound's melting point is a fundamental technique for assessing its purity. A sharp melting range typically indicates a high degree of purity, whereas a broad melting range suggests the presence of impurities. The following is a standard protocol for determining the melting point of a crystalline organic compound using a capillary melting point apparatus.

Materials and Equipment:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Spatula

-

Mortar and pestle (optional, for pulverizing crystals)

-

The sample of the crystalline organic compound

Procedure:

-

Sample Preparation:

-

Ensure the sample is completely dry and in a fine crystalline or powdered form. If necessary, gently crush the crystals using a mortar and pestle.

-

Introduce a small amount of the powdered sample into the open end of a capillary tube.

-

Tap the sealed end of the capillary tube gently on a hard surface to pack the sample into the bottom. The packed sample should be approximately 2-3 mm in height.

-

-

Apparatus Setup:

-

Place the capillary tube containing the sample into the heating block of the melting point apparatus.

-

Ensure the thermometer is correctly positioned to accurately measure the temperature of the heating block.

-

-

Melting Point Measurement:

-

Turn on the heating apparatus and set an initial rapid heating rate to quickly approach the expected melting point.

-

As the temperature nears the anticipated melting point, reduce the heating rate to approximately 1-2 °C per minute. This slow heating rate is crucial for an accurate determination.

-

Observe the sample through the magnifying lens.

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

-

Continue to observe and record the temperature at which the last crystal melts completely (the end of the melting range).

-

-

Data Recording and Analysis:

-

The recorded temperature range is the melting point of the sample.

-

For a pure compound, this range should be narrow, typically within 1-2 °C.

-

If the determination needs to be repeated, always use a fresh sample in a new capillary tube.

-

Synthesis of Trifluoromethylated Benzoic Acids: A Representative Workflow

Caption: General synthesis workflow for 3,5-bis(trifluoromethyl)benzoic acid via Grignard reaction and carboxylation.

This process involves the formation of a Grignard reagent from the corresponding brominated precursor, which then reacts with carbon dioxide to form a carboxylate salt. Subsequent acidification yields the final benzoic acid product[5]. A similar strategy could likely be employed for the synthesis of 3-methyl-5-(trifluoromethyl)benzoic acid, starting from 1-bromo-3-methyl-5-(trifluoromethyl)benzene.

Logical Workflow for Compound Characterization

The characterization of a newly synthesized or procured chemical compound like 3-methyl-5-(trifluoromethyl)benzoic acid follows a logical progression of analytical techniques to confirm its identity and purity.

Caption: Logical workflow for the characterization of a chemical compound.

This workflow highlights the essential steps from obtaining the compound to confirming its structural integrity and purity through a combination of spectroscopic and physical property measurements.

References

- 1. chemimpex.com [chemimpex.com]

- 2. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]

- 3. H26157.03 [thermofisher.cn]

- 4. 3,5-Bis(trifluoromethyl)benzoic acid 98 725-89-3 [sigmaaldrich.com]

- 5. US6489507B1 - Process for the synthesis of 3,5-bis(trifluoromethyl)benzoic acid - Google Patents [patents.google.com]

A Technical Guide to 3-methyl-5-(trifluoromethyl)benzoic acid: A Key Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine-containing moieties is a cornerstone of rational drug design. The trifluoromethyl group (–CF3) is particularly significant, offering profound improvements in a molecule's metabolic stability, lipophilicity, and binding affinity. 3-methyl-5-(trifluoromethyl)benzoic acid stands out as a valuable and versatile building block, providing a scaffold for the synthesis of complex active pharmaceutical ingredients (APIs). This technical guide details the physicochemical properties, synthetic methodologies, and the strategic importance of this compound in the drug development pipeline, serving as a comprehensive resource for researchers in the field.

Introduction: The Strategic Value of Trifluoromethylated Scaffolds

The introduction of a trifluoromethyl group into a molecular scaffold can dramatically alter its physicochemical and pharmacokinetic properties.[1] This small functional group is a powerful tool for medicinal chemists due to its strong electron-withdrawing nature and high lipophilicity. These characteristics can lead to:

-

Enhanced Metabolic Stability: The C-F bond is exceptionally strong, making the –CF3 group resistant to metabolic degradation by cytochrome P450 enzymes, which can prolong a drug's half-life.[1][2]

-

Increased Lipophilicity: Enhanced lipophilicity can improve a drug's ability to cross cellular membranes, potentially increasing its bioavailability and efficacy.[1][2]

-

Improved Binding Affinity: The electronic effects of the –CF3 group can modulate the pKa of nearby functional groups or alter the electronic landscape of the molecule, leading to stronger and more selective interactions with biological targets.[1]

3-methyl-5-(trifluoromethyl)benzoic acid serves as a key intermediate that allows for the seamless integration of these benefits into a diverse range of molecular architectures, making it a compound of high interest in pharmaceutical development.[1][3]

Physicochemical and Computed Properties

All quantitative data for 3-methyl-5-(trifluoromethyl)benzoic acid, identified by its IUPAC name, are summarized below. These properties are critical for its application in synthetic chemistry and drug design.

| Property | Value | Source |

| IUPAC Name | 3-methyl-5-(trifluoromethyl)benzoic acid | PubChem[4] |

| CAS Number | 117186-02-4 | PubChem[4] |

| Molecular Formula | C₉H₇F₃O₂ | PubChem[4] |

| Molecular Weight | 204.15 g/mol | PubChem[4] |

| XLogP3-AA (Lipophilicity) | 2.7 | PubChem[4] |

| Hydrogen Bond Donor Count | 1 | PubChem[4] |

| Hydrogen Bond Acceptor Count | 4 | PubChem[4] |

| Rotatable Bond Count | 1 | PubChem[4] |

| Exact Mass | 204.03981395 Da | PubChem[4] |

| Topological Polar Surface Area | 37.3 Ų | PubChem[4] |

| Complexity | 225 | PubChem[4] |

Role in Drug Discovery and Development

3-methyl-5-(trifluoromethyl)benzoic acid is not typically an active pharmaceutical ingredient itself. Instead, it functions as a critical structural motif or "building block" in the synthesis of more complex and potent drug candidates. Its carboxylic acid group provides a reactive handle for various chemical modifications, such as amidation, esterification, or reduction, allowing for its incorporation into a larger molecular scaffold.[5]

The diagram below illustrates the logical workflow of how this building block is integrated into the drug discovery pipeline, leading from a foundational chemical to a potential therapeutic agent.

Experimental Protocols: Synthesis Methodologies

While specific, peer-reviewed synthesis routes for 3-methyl-5-(trifluoromethyl)benzoic acid are not extensively published, its structure lends itself to well-established synthetic transformations common for substituted benzoic acids. A plausible and efficient method is via the Grignard carboxylation of a corresponding aryl halide.

Protocol: Synthesis via Grignard Carboxylation

This protocol is a generalized procedure based on methods for synthesizing analogous trifluoromethylated benzoic acids.[6] It involves the formation of a Grignard reagent from 3-bromo-5-methylbenzotrifluoride, followed by reaction with carbon dioxide.

Materials:

-

3-Bromo-5-methylbenzotrifluoride (starting material)

-

Magnesium turnings

-

Anhydrous tetrahydrofuran (THF)

-

Dry ice (solid CO₂)

-

Hydrochloric acid (HCl), concentrated

-

Diethyl ether

-

Anhydrous sodium sulfate

Procedure:

-

Grignard Reagent Formation:

-

In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add magnesium turnings.

-

Add a small volume of anhydrous THF to just cover the magnesium.

-

Dissolve 3-bromo-5-methylbenzotrifluoride in anhydrous THF in the dropping funnel.

-

Add a few drops of the bromide solution to the magnesium to initiate the reaction (initiation may require gentle warming or a crystal of iodine).

-

Once the reaction begins (as evidenced by bubbling and heat), add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, stir the mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.

-

-

Carboxylation:

-

Cool the Grignard solution in an ice-salt or dry ice/acetone bath to below 0°C.

-

Carefully add crushed dry ice (solid CO₂) in small portions to the vigorously stirred solution. A large excess of CO₂ is used to ensure complete reaction and to minimize the formation of ketone byproducts.

-

Allow the mixture to warm to room temperature slowly as the excess CO₂ sublimes.

-

-

Work-up and Isolation:

-

Once at room temperature, cautiously quench the reaction by slowly adding aqueous HCl to the stirred mixture until the solution is acidic.

-

Transfer the mixture to a separatory funnel.

-

Extract the aqueous layer with diethyl ether (3x).

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.

-

-

Purification:

-

The crude 3-methyl-5-(trifluoromethyl)benzoic acid can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to yield a pure, crystalline solid.

-

The workflow for this synthesis is depicted in the diagram below.

Conclusion

3-methyl-5-(trifluoromethyl)benzoic acid is a strategically important intermediate in the field of medicinal chemistry and drug development. While not a therapeutic agent itself, its unique combination of a reactive carboxylic acid handle and the advantageous physicochemical properties conferred by the trifluoromethyl and methyl groups makes it an invaluable building block for the synthesis of novel APIs. The data and protocols presented in this guide underscore its utility and provide a foundational resource for researchers aiming to leverage this scaffold in the design of next-generation therapeutics.

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. 3-Methyl-5-(trifluoromethyl)benzoic acid | C9H7F3O2 | CID 2775588 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. ossila.com [ossila.com]

- 6. US6489507B1 - Process for the synthesis of 3,5-bis(trifluoromethyl)benzoic acid - Google Patents [patents.google.com]

In-Depth Technical Guide: 3-Methyl-5-(trifluoromethyl)benzoic Acid

This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of 3-methyl-5-(trifluoromethyl)benzoic acid, a fluorinated aromatic carboxylic acid of interest to researchers and professionals in drug development and chemical synthesis.

Core Molecular Data

3-Methyl-5-(trifluoromethyl)benzoic acid is a substituted benzoic acid derivative. The presence of both a methyl and a trifluoromethyl group on the aromatic ring significantly influences its chemical and physical properties.

Physicochemical Properties

A summary of the key physicochemical data for 3-methyl-5-(trifluoromethyl)benzoic acid is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C₉H₇F₃O₂ | [1][2] |

| Molecular Weight | 204.15 g/mol | [1][2] |

| IUPAC Name | 3-methyl-5-(trifluoromethyl)benzoic acid | [2] |

| CAS Number | 117186-02-4 | [1][2] |

| Canonical SMILES | CC1=CC(=CC(=C1)C(F)(F)F)C(=O)O | [2] |

| InChI Key | QJSRENHDYMAJIL-UHFFFAOYSA-N | [2] |

Molecular Structure and Identification

The structure of 3-methyl-5-(trifluoromethyl)benzoic acid consists of a benzene ring substituted with a carboxylic acid group, a methyl group at position 3, and a trifluoromethyl group at position 5.

Logical Relationship of Structural Components

The relationship between the substituents and the parent benzoic acid structure is crucial for understanding its reactivity and potential biological activity.

References

Synthesis of 3-Methyl-5-(trifluoromethyl)benzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of plausible synthetic routes for the preparation of 3-methyl-5-(trifluoromethyl)benzoic acid, a valuable building block in medicinal chemistry and materials science. The document details two primary synthetic strategies: the carboxylation of a Grignard reagent and the oxidation of a substituted toluene. This guide includes detailed experimental protocols, tabulated quantitative data for key transformations, and workflow visualizations to facilitate practical application in a laboratory setting.

Introduction

3-Methyl-5-(trifluoromethyl)benzoic acid is an important intermediate in the synthesis of a variety of biologically active molecules and functional materials. The presence of both a methyl and a trifluoromethyl group on the aromatic ring imparts unique electronic and steric properties, making it a desirable scaffold in drug discovery and development. This guide outlines two robust and accessible synthetic pathways to this compound, starting from commercially available or readily prepared precursors.

Route 1: Grignard Reagent Carboxylation

This synthetic approach involves the preparation of an aryl Grignard reagent from a brominated precursor, followed by its reaction with carbon dioxide to yield the desired carboxylic acid. This method is a classic and reliable strategy for the formation of C-C bonds and the introduction of a carboxyl group onto an aromatic ring.

Logical Workflow for Grignard Reagent Carboxylation

Caption: Workflow for the synthesis of 3-methyl-5-(trifluoromethyl)benzoic acid via Grignard carboxylation.

Experimental Protocols

Step 1: Synthesis of 3-Bromo-5-methylbenzotrifluoride

This procedure is adapted from the bromination of similar aromatic compounds.

-

Apparatus Setup: A three-necked round-bottom flask is equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas trap to neutralize evolved HBr. The apparatus should be flame-dried and maintained under an inert atmosphere (e.g., nitrogen or argon).

-

Reaction Mixture: To the flask, add 3-methylbenzotrifluoride (1.0 eq) and a catalytic amount of iron filings (e.g., 0.05 eq).

-

Bromination: Slowly add bromine (1.05 eq) dropwise from the addition funnel to the stirred solution at room temperature. The reaction is exothermic, and the temperature should be maintained below 40 °C using a water bath if necessary.

-

Reaction Completion: After the addition is complete, the mixture is stirred at room temperature for 2-4 hours, or until the red color of bromine disappears. The reaction progress can be monitored by Gas Chromatography (GC).

-

Work-up: The reaction mixture is cooled and carefully poured into a solution of sodium bisulfite to quench any remaining bromine. The organic layer is separated, washed with water and brine, dried over anhydrous magnesium sulfate, and filtered.

-

Purification: The crude product is purified by vacuum distillation to afford 3-bromo-5-methylbenzotrifluoride as a colorless liquid.

Step 2: Synthesis of 3-Methyl-5-(trifluoromethyl)benzoic Acid

This protocol is based on established procedures for the carboxylation of aryl Grignard reagents.[1][2]

-

Grignard Reagent Formation:

-

In a flame-dried, three-necked flask under an inert atmosphere, place magnesium turnings (1.2 eq).

-

Add a small volume of anhydrous tetrahydrofuran (THF) to cover the magnesium.

-

A solution of 3-bromo-5-methylbenzotrifluoride (1.0 eq) in anhydrous THF is prepared in the addition funnel.

-

A small amount of the bromide solution is added to initiate the reaction, which may be evidenced by gentle bubbling and heat evolution. A crystal of iodine can be added to initiate the reaction if necessary.

-

Once initiated, the remaining bromide solution is added dropwise at a rate that maintains a gentle reflux. After the addition is complete, the mixture is refluxed for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

-

-

Carboxylation:

-

The Grignard solution is cooled to 0 °C in an ice bath.

-

Solid carbon dioxide (dry ice), crushed into a powder, is added portion-wise to the vigorously stirred Grignard reagent. Alternatively, the Grignard solution can be added to a flask containing a slurry of dry ice in THF.[2]

-

The reaction is highly exothermic and will result in a thick slurry. The mixture is stirred until it reaches room temperature and the excess CO2 has sublimed.

-

-

Acidic Work-up:

-

The reaction mixture is cooled in an ice bath and slowly quenched by the addition of aqueous hydrochloric acid (e.g., 1 M HCl) until the solution is acidic (pH ~1-2). This will dissolve the magnesium salts and protonate the carboxylate.

-

The aqueous layer is extracted with diethyl ether or ethyl acetate.

-

The combined organic layers are washed with water and brine, then dried over anhydrous sodium sulfate.

-

-

Purification:

-

The solvent is removed under reduced pressure to yield the crude product.

-

The crude solid can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) to give 3-methyl-5-(trifluoromethyl)benzoic acid as a white crystalline solid.

-

Quantitative Data for Grignard Carboxylation Route

| Step | Starting Material | Product | Reagents | Conditions | Yield | Purity | Reference |

| 1 | 3-Methylbenzotrifluoride | 3-Bromo-5-methylbenzotrifluoride | Br₂, Fe | Room Temp, 2-4h | 60-80% (estimated) | >95% (after distillation) | Adapted from[3][4] |

| 2 | 3-Bromo-5-methylbenzotrifluoride | 3-Methyl-5-(trifluoromethyl)benzoic Acid | 1. Mg, THF; 2. CO₂; 3. HCl | Reflux, then 0°C to RT | 70-90% (estimated) | >98% (after recrystallization) | Adapted from[1][5] |

Route 2: Oxidation of 3-Methyl-5-(trifluoromethyl)toluene

This pathway utilizes a strong oxidizing agent to convert the methyl group of a substituted toluene into a carboxylic acid. This is a common and effective method for the synthesis of benzoic acid derivatives. The trifluoromethyl group is generally stable to oxidation under these conditions.

Logical Workflow for Oxidation Route

Caption: Workflow for the synthesis of 3-methyl-5-(trifluoromethyl)benzoic acid via oxidation.

Experimental Protocol

This procedure is adapted from the standard potassium permanganate oxidation of substituted toluenes.[6][7][8]

-

Apparatus Setup: A round-bottom flask is fitted with a reflux condenser.

-

Reaction Mixture: To the flask, add 3-methyl-5-(trifluoromethyl)toluene (1.0 eq), potassium permanganate (KMnO₄, 2.0-3.0 eq), and water. A phase-transfer catalyst (e.g., a quaternary ammonium salt) can be added to facilitate the reaction if the starting material has low water solubility.

-

Oxidation: The mixture is heated to reflux with vigorous stirring. The purple color of the permanganate will gradually disappear and be replaced by a brown precipitate of manganese dioxide (MnO₂). The reaction is typically refluxed for several hours until the purple color is no longer visible.

-

Work-up:

-

The reaction mixture is cooled to room temperature. The brown MnO₂ is removed by vacuum filtration. The filter cake should be washed with hot water to recover any adsorbed product.

-

The combined filtrate is cooled in an ice bath and acidified with concentrated hydrochloric acid until the pH is approximately 1-2.

-

-

Isolation and Purification:

-

The precipitated 3-methyl-5-(trifluoromethyl)benzoic acid is collected by vacuum filtration.

-

The crude product is washed with cold water.

-

Further purification can be achieved by recrystallization from an appropriate solvent (e.g., water or ethanol/water mixture) to yield the pure product as a white solid.

-

Quantitative Data for Oxidation Route

| Step | Starting Material | Product | Reagents | Conditions | Yield | Purity | Reference |

| 1 | 3-Methyl-5-(trifluoromethyl)toluene | 3-Methyl-5-(trifluoromethyl)benzoic Acid | KMnO₄, H₂O | Reflux, 4-8h | 50-70% (estimated) | >98% (after recrystallization) | Adapted from[6][7][8] |

Conclusion

Both the Grignard carboxylation and the oxidation of the corresponding toluene derivative represent viable and effective methods for the synthesis of 3-methyl-5-(trifluoromethyl)benzoic acid. The choice of route may depend on the availability of starting materials, scalability requirements, and safety considerations. The Grignard route is often higher yielding but requires strictly anhydrous conditions. The oxidation route is operationally simpler but may require more extensive purification to remove inorganic byproducts. The detailed protocols and data provided in this guide are intended to serve as a valuable resource for researchers in the synthesis and application of this important chemical intermediate.

References

- 1. Video: Preparation of Carboxylic Acids: Carboxylation of Grignard Reagents [jove.com]

- 2. youtube.com [youtube.com]

- 3. prepchem.com [prepchem.com]

- 4. CN105801348A - 3-bromobenzotrifluoride and preparation method thereof - Google Patents [patents.google.com]

- 5. RU2601752C1 - Method for bromination of xylenes into ring - Google Patents [patents.google.com]

- 6. scribd.com [scribd.com]

- 7. youtube.com [youtube.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

The Biological Frontier of Trifluoromethylbenzoic Acids: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trifluoromethylbenzoic acids and their derivatives represent a pivotal class of molecules in modern medicinal chemistry and drug discovery. The incorporation of the trifluoromethyl (-CF3) group into the benzoic acid scaffold imparts unique physicochemical properties that can significantly enhance the biological activity, metabolic stability, and pharmacokinetic profile of a compound.[1][2][3] This technical guide provides an in-depth exploration of the biological activities of trifluoromethylbenzoic acids, focusing on their quantitative effects, the experimental methodologies used to assess these activities, and the underlying signaling pathways they modulate.

The trifluoromethyl group is a key pharmacophore that can increase a molecule's lipophilicity, facilitating its passage across cellular membranes to reach its target.[4] Furthermore, the strong carbon-fluorine bond enhances metabolic stability by blocking sites susceptible to enzymatic degradation, thereby prolonging the compound's therapeutic action.[4] These properties have led to the widespread use of trifluoromethylbenzoic acid derivatives as building blocks in the synthesis of a diverse array of therapeutic agents, including enzyme inhibitors and receptor agonists or antagonists.[4] This guide will delve into specific examples of their antibacterial, anticancer, and antiviral activities, providing researchers with a comprehensive resource to inform future drug development endeavors.

Quantitative Biological Activity Data

The following tables summarize the quantitative biological activity of various trifluoromethylbenzoic acid derivatives, providing a clear comparison of their potency across different biological assays.

Table 1: Antibacterial Activity of 4-4-(Anilinomethyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-ylbenzoic Acid Derivatives

| Compound | Bacterial Strain | MIC (μg/mL) |

| 50 | Staphylococcus aureus (MRSA, USA300) | 0.78-3.125 |

| 51-57 (Dihalogenated) | Gram-positive strains | Potent growth inhibitors |

| 58 (3-Chloro-4-methyl aniline derivative) | Gram-positive strains | Efficient growth inhibitor |

| 59 | Staphylococcus aureus | Low MIC |

| 60-66 (Trifluoromethyl substituted) | Gram-positive strains | Potent activity (sub-μg/mL) |

| 68 (Morpholine substituted) | Gram-positive strains | Highly potent |

| 74 | Staphylococcus aureus | Low MIC |

| 79 (Tetrasubstituted) | Gram-positive strains | 0.78 |

Data sourced from a study on potent anti-gram-positive bacterial agents.[5]

Table 2: Anticancer Activity of α-Trifluoromethyl Chalcones

| Compound | Cell Line | IC50 (μM) |

| YS71 | LNCaP (with DHT) | 0.59 |

| YS71 | LNCaP (without DHT) | 0.7 |

| YS71 | PC-3 | 0.35 |

| YS71 | DU145 | 0.26 |

| Chalcone 2 (4-NO2) | DU145, PC-3 | < 0.2 |

| Chalcone 5 (3,4-difluoro) | DU145, PC-3 | < 0.2 |

Data sourced from studies on potent anticancer agents for androgen receptor-independent prostate cancer.[6][7]

Table 3: Antiviral Activity of 3-Fluoro-5-(trifluoromethyl)benzoic Acid

| Compound | Assay | Inhibition |

| 3-Fluoro-5-(trifluoromethyl)benzoic acid derivative | Influenza A virus membrane fusion | 0.22 µM |

Data sourced from a product description for a fluorinated benzoic acid building block.[1]

Signaling Pathways Modulated by Trifluoromethylbenzoic Acid Derivatives

Trifluoromethylbenzoic acid derivatives have been shown to modulate key signaling pathways implicated in various diseases. Understanding these mechanisms is crucial for the rational design of targeted therapies.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation, immune responses, cell proliferation, and survival.[8][9][10] Dysregulation of this pathway is associated with inflammatory diseases and cancer.[11] Certain trifluoromethylbenzoic acid derivatives have been identified as inhibitors of this pathway.

For instance, 2-hydroxy-4-trifluoromethylbenzoic acid (HTB), a metabolite of triflusal, has been shown to inhibit the degradation of IκBβ, a key inhibitory protein in the NF-κB pathway.[12] By preventing IκBβ degradation, HTB effectively blocks the nuclear translocation of NF-κB and subsequent transcription of pro-inflammatory genes like cyclo-oxygenase-2 (COX-2) and vascular cell adhesion molecule-1 (VCAM-1).[12]

Hedgehog Signaling Pathway

The Hedgehog (Hh) signaling pathway is crucial for embryonic development and tissue homeostasis.[13][14][15] Aberrant activation of this pathway is implicated in the development of various cancers.[16][17] The pathway is initiated by the binding of a Hedgehog ligand (e.g., Sonic Hedgehog, Shh) to the Patched (PTCH1) receptor, which relieves the inhibition of Smoothened (SMO). Activated SMO then triggers a signaling cascade that leads to the activation of GLI transcription factors and the expression of target genes involved in cell proliferation and survival.[13][14] While direct inhibition of this pathway by simple trifluoromethylbenzoic acids is not yet well-documented, the development of more complex molecules incorporating this scaffold as inhibitors of components like SMO or GLI is an active area of research.

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide, enabling researchers to replicate and build upon these findings.

Antibacterial Activity Assays

This assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[12][17][18]

-

Materials:

-

Test compound (e.g., 4-4-(anilinomethyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-ylbenzoic acid derivative)

-

Bacterial strain of interest (e.g., Staphylococcus aureus)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Spectrophotometer

-

Incubator (37°C)

-

-

Procedure:

-

Inoculum Preparation: Prepare a bacterial suspension from a fresh culture and adjust its turbidity to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[18] Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[18]

-

Compound Dilution: Prepare serial two-fold dilutions of the test compound in CAMHB directly in the wells of a 96-well plate.[18]

-

Inoculation: Add the prepared bacterial inoculum to each well containing the test compound dilutions. Include a positive control (bacteria in broth without compound) and a negative control (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.[18]

-

This assay assesses the rate and extent of bacterial killing over time.[11][19][20][21]

-

Materials:

-

Test compound

-

Bacterial strain

-

CAMHB

-

Tryptic Soy Agar (TSA) plates

-

Sterile saline or PBS

-

Shaking incubator (37°C)

-

-

Procedure:

-

Inoculum Preparation: Prepare a mid-logarithmic phase bacterial culture and dilute it in CAMHB to a starting concentration of approximately 5 x 10⁵ CFU/mL.[19]

-

Exposure: Add the test compound at various concentrations (e.g., 0.5x, 1x, 2x, and 4x MIC) to the bacterial culture.[19] Include a growth control without the compound.

-

Sampling: At predetermined time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from each culture.[19]

-

Serial Dilution and Plating: Perform serial 10-fold dilutions of each aliquot in sterile saline or PBS and plate onto TSA plates.[19]

-

Incubation and Counting: Incubate the plates at 37°C for 18-24 hours and count the number of colonies to determine the CFU/mL at each time point.

-

Analysis: Plot the log10 CFU/mL versus time to generate time-kill curves.

-

This assay evaluates the ability of a compound to prevent the formation of bacterial biofilms.[1][14][15][16][22]

-

Materials:

-

Test compound

-

Bacterial strain

-

Appropriate growth medium

-

Sterile 96-well flat-bottom microtiter plates

-

Crystal violet solution (0.1%)

-

Ethanol (95%) or 30% acetic acid

-

Plate reader

-

-

Procedure:

-

Inoculation: Add a diluted bacterial suspension to the wells of a microtiter plate containing various concentrations of the test compound.[1][14]

-

Incubation: Incubate the plate under conditions that promote biofilm formation (e.g., 24-48 hours at 37°C).

-

Washing: Gently wash the wells to remove planktonic (non-adherent) bacteria.[15]

-

Staining: Stain the adherent biofilms with crystal violet solution.[15][16]

-

Washing: Wash the wells again to remove excess stain.

-

Solubilization: Solubilize the bound crystal violet with ethanol or acetic acid.[15][16]

-

Quantification: Measure the absorbance of the solubilized crystal violet at a specific wavelength (e.g., 570 nm) using a plate reader. The absorbance is proportional to the amount of biofilm formed.

-

Anticancer Activity Assay

This colorimetric assay measures cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[5][23][24][25][26]

-

Materials:

-

Test compound (e.g., α-trifluoromethyl chalcone)

-

Cancer cell line of interest (e.g., DU145, PC-3)

-

Complete cell culture medium

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

Sterile 96-well plates

-

Incubator (37°C, 5% CO2)

-

Plate reader

-

-

Procedure:

-

Cell Seeding: Seed the cancer cells into 96-well plates at a predetermined density and allow them to adhere overnight.[5]

-

Compound Treatment: Treat the cells with various concentrations of the test compound for a specified period (e.g., 48 or 72 hours).[5]

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.[23][24]

-

Formazan Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.[5]

-

Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a plate reader.[23] The absorbance is directly proportional to the number of viable cells.

-

IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that causes a 50% reduction in cell viability compared to the untreated control.

-

Antiviral Activity Assay

This assay assesses the ability of a compound to inhibit the fusion of a viral envelope with a host cell membrane.[4][19][20][21]

-

General Principle: These assays often utilize a reporter system where fusion between two cell populations (one expressing the viral fusion protein and the other expressing the host cell receptor) leads to a measurable signal. One common method is the split-reporter assay.

-

Split-Reporter Assay (e.g., split-luciferase or split-GFP):

-

Cell Line Preparation: Two cell lines are engineered. "Effector" cells express the viral fusion protein (e.g., influenza hemagglutinin) and one half of a reporter protein (e.g., N-terminal luciferase). "Target" cells express the host cell receptor and the other half of the reporter protein (e.g., C-terminal luciferase).

-

Co-culture and Treatment: The effector and target cells are co-cultured in the presence of various concentrations of the test compound (e.g., 3-fluoro-5-(trifluoromethyl)benzoic acid derivative).

-

Fusion Induction: Fusion is induced by appropriate stimuli (e.g., a pH shift for influenza).

-

Signal Measurement: If fusion occurs, the two halves of the reporter protein come together, reconstituting its activity, which can be measured (e.g., luminescence for luciferase).

-

Inhibition Quantification: The reduction in the reporter signal in the presence of the test compound compared to the untreated control indicates the level of fusion inhibition.

-

Conclusion

Trifluoromethylbenzoic acids and their derivatives are a versatile and powerful class of compounds with a broad spectrum of biological activities. Their unique ability to enhance drug-like properties makes them invaluable scaffolds in the development of new therapeutic agents. This guide has provided a comprehensive overview of their antibacterial, anticancer, and antiviral activities, supported by quantitative data and detailed experimental protocols. Furthermore, the elucidation of their mechanisms of action, including the modulation of key signaling pathways like NF-κB, offers a rational basis for the design of next-generation inhibitors. As research in this area continues to expand, the principles and methodologies outlined in this technical guide will serve as a valuable resource for scientists dedicated to advancing the field of drug discovery and development.

References

- 1. ossila.com [ossila.com]

- 2. Fusion-inhibition peptide broadly inhibits influenza virus and SARS-CoV-2, including Delta and Omicron variants - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 4-4-(Anilinomethyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-ylbenzoic acid derivatives as potent anti-gram-positive bacterial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Novel α-Trifluoromethyl Chalcone Exerts Antitumor Effects Against Prostate Cancer Cells | Anticancer Research [ar.iiarjournals.org]

- 5. α-Trifluoromethyl Chalcones as Potent Anticancer Agents for Androgen Receptor-Independent Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, and Synthesis of 4-[4-Formyl-3-(2-naphthyl)pyrazol-1-yl]benzoic Acid Derivatives as Potent Growth Inhibitors of Drug-Resistant Staphylococcus aureus. | Semantic Scholar [semanticscholar.org]

- 7. longdom.org [longdom.org]

- 8. NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Identification of known drugs that act as inhibitors of NF-kappaB signaling and their mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Effect of 4-trifluoromethyl derivatives of salicylate on nuclear factor κB-dependent transcription in human astrocytoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Hedgehog Pathway Inhibitors: A New Therapeutic Class for the Treatment of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Inhibitors of the Hedgehog Signaling Pathway | Hadden Research Lab [hadden.lab.uconn.edu]

- 14. Hedgehog pathway inhibitor - Wikipedia [en.wikipedia.org]

- 15. Design of Hedgehog pathway inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Development of 4-[4-(Anilinomethyl)-3-phenyl-pyrazol-1-yl] Benzoic Acid Derivatives as Potent Anti-Staphylococci and An… [ouci.dntb.gov.ua]

- 17. Mechanism of Inhibition of Enveloped Virus Membrane Fusion by the Antiviral Drug Arbidol - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Broad-spectrum antivirals against viral fusion - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Development of potent pan‐coronavirus fusion inhibitors with a new design strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 20. chemimpex.com [chemimpex.com]

- 21. researchgate.net [researchgate.net]

- 22. (Open Access) Design and synthesis of 4-[4-formyl-3-(2-naphthyl)pyrazol-1-yl]benzoic acid derivatives as potent growth inhibitors of drug-resistant Staphylococcus aureus. (2020) | Rawan Alnufaie | 16 Citations [scispace.com]

- 23. 4-4-(Anilinomethyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-ylbenzoic acid derivatives as potent anti-gram-positive bacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. Targeting the Fusion Process of SARS-CoV-2 Infection by Small Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 26. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to 3-methyl-5-(trifluoromethyl)benzoic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-methyl-5-(trifluoromethyl)benzoic acid is an aromatic carboxylic acid derivative. This technical guide provides a comprehensive overview of its chemical and physical properties, synthesis, and potential applications based on available literature. The strategic placement of a methyl group and a trifluoromethyl group on the benzoic acid scaffold makes it a compound of interest in medicinal chemistry and materials science. The trifluoromethyl group, a bioisostere of the methyl group, can significantly alter a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.

Chemical and Physical Properties

A summary of the key chemical and physical properties of 3-methyl-5-(trifluoromethyl)benzoic acid is presented below. It is important to note that while some experimental data for closely related compounds is available, specific experimental values for this compound are not widely reported.

| Property | Value | Source |

| Molecular Formula | C₉H₇F₃O₂ | PubChem[1] |

| Molecular Weight | 204.15 g/mol | PubChem[1] |

| IUPAC Name | 3-methyl-5-(trifluoromethyl)benzoic acid | PubChem[1] |

| CAS Number | 117186-02-4 | PubChem[1] |

| Synonyms | 3-Carboxy-5-methylbenzotrifluoride | PubChem[1] |

| Heavy Atom Count | 14 | PubChem[1] |

| Rotatable Bond Count | 1 | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |

| Topological Polar Surface Area | 37.3 Ų | PubChem[1] |

Synthesis

A potential synthetic pathway is the carboxylation of a Grignard reagent formed from 1-bromo-3-methyl-5-(trifluoromethyl)benzene.

References

The Discovery and Development of Substituted Benzoic Acid Derivatives: A Technical Guide for Drug Discovery Professionals

Introduction: Benzoic acid, a simple aromatic carboxylic acid, and its derivatives have long been recognized for their diverse biological activities, serving as a versatile scaffold in the design and discovery of new therapeutic agents.[1] The inherent properties of the benzoic acid moiety, including its ability to participate in various biological interactions and its amenability to chemical modification, have made it a privileged structure in medicinal chemistry.[2] This technical guide provides an in-depth overview of the discovery of substituted benzoic acid derivatives, focusing on their synthesis, biological evaluation, and structure-activity relationships (SAR). It is intended for researchers, scientists, and drug development professionals engaged in the pursuit of novel therapeutics.

Structure-Activity Relationship (SAR) of Substituted Benzoic Acid Derivatives

The biological activity of benzoic acid derivatives is profoundly influenced by the nature, position, and stereochemistry of substituents on the aromatic ring.[1] Understanding these structure-activity relationships is paramount for the rational design of potent and selective drug candidates.

Key determinants of activity include:

-

Substitution Pattern: The position of substituents on the benzene ring plays a critical role in modulating the pharmacological properties of the molecule. For instance, in the context of local anesthetics, electron-donating groups at the ortho or para positions can enhance activity.

-

Nature of Substituents: The electronic and steric properties of the substituents are crucial. Electron-withdrawing groups can increase the acidity of the carboxylic acid, which may influence binding to target proteins. Conversely, lipophilic groups can enhance membrane permeability and oral bioavailability.

-

Bioisosteric Replacement: The replacement of the carboxylic acid moiety with other acidic functional groups, such as tetrazoles or hydroxamic acids, can be a viable strategy to improve pharmacokinetic properties or to explore alternative binding modes.

Therapeutic Applications and Associated Signaling Pathways

Substituted benzoic acid derivatives have demonstrated therapeutic potential across a wide range of diseases, including cancer, infectious diseases, neurodegenerative disorders, and inflammatory conditions. Their mechanisms of action often involve the modulation of key signaling pathways that are dysregulated in these pathologies.

Anticancer Activity

Numerous benzoic acid derivatives have been investigated for their anticancer properties.[2] These compounds can exert their effects through various mechanisms, including the inhibition of receptor tyrosine kinases (RTKs), modulation of the transforming growth factor-beta (TGF-β) pathway, and interference with the ubiquitin-proteasome system.

dot

Figure 1: Simplified Receptor Tyrosine Kinase (RTK) signaling pathway.

dot

Figure 2: Simplified TGF-β signaling pathway.

// Nodes Ub [label="Ubiquitin (Ub)", shape=oval, fillcolor="#FBBC05", fontcolor="#202124"]; E1 [label="E1\n(Ub-activating enzyme)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; E2 [label="E2\n(Ub-conjugating enzyme)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; E3 [label="E3\n(Ub ligase)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; TargetProtein [label="Target Protein", shape=pentagon, fillcolor="#34A853", fontcolor="#FFFFFF"]; PolyUbProtein [label="Polyubiquitinated\nTarget Protein", shape=pentagon, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Proteasome [label="26S Proteasome", shape=cylinder, fillcolor="#5F6368", fontcolor="#FFFFFF", width=1.5]; Peptides [label="Peptides", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; BenzoicAcid [label="Benzoic Acid\nDerivative", shape=invhouse, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges Ub -> E1 [label="ATP -> AMP + PPi"]; E1 -> E2 [label="Ub Transfer"]; E2 -> E3; E3 -> TargetProtein [label="Substrate Recognition"]; E3 -> PolyUbProtein [label="Polyubiquitination"]; PolyUbProtein -> Proteasome [label="Degradation"]; Proteasome -> Peptides; BenzoicAcid -> E3 [color="#EA4335", style=dashed, arrowhead=tee, label="Inhibition"]; }

Figure 4: General workflow for the synthesis of rhodanine-based benzoic acid derivatives.

Example Protocol:

-

Acid Chloride Formation: To a solution of the starting substituted benzoic acid in an appropriate solvent (e.g., dichloromethane), add a slight excess of oxalyl chloride or thionyl chloride. A catalytic amount of dimethylformamide (DMF) can be added. Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC). Remove the solvent and excess reagent under reduced pressure to obtain the crude acid chloride.

-

Amidation: Dissolve the crude acid chloride in a suitable solvent (e.g., tetrahydrofuran) and add it dropwise to a solution of the rhodanine intermediate and a base (e.g., triethylamine) in the same solvent at 0 °C. Allow the reaction to warm to room temperature and stir until completion.

-

Knoevenagel Condensation: To a solution of the amidated rhodanine intermediate in a suitable solvent (e.g., ethanol), add the desired aldehyde and a catalytic amount of a base (e.g., piperidine). Reflux the reaction mixture until the starting material is consumed.

-

Work-up and Purification: After cooling, the product may precipitate and can be collected by filtration. Alternatively, the reaction mixture can be concentrated and the residue purified by column chromatography on silica gel to afford the final rhodanine-based benzoic acid derivative.

In Vitro Biological Assays

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of the test compound (dissolved in a suitable solvent like DMSO, with the final concentration of DMSO kept below 0.5%) for 48-72 hours. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration.

Western blotting is used to detect changes in the phosphorylation status of key signaling proteins like Akt and ERK.

Protocol:

-

Cell Lysis: After treating cells with the test compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

-

SDS-PAGE: Separate equal amounts of protein (20-30 µg) on a 10% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against phosphorylated Akt (Ser473), total Akt, phosphorylated ERK1/2 (Thr202/Tyr204), and total ERK1/2 overnight at 4 °C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

This assay measures the ability of a compound to inhibit the dephosphorylation of cofilin by Slingshot phosphatase.

Protocol:

-

Substrate Preparation: Prepare phosphorylated cofilin (P-cofilin) by incubating recombinant cofilin with LIM kinase.

-

Inhibition Reaction: In a 96-well plate, pre-incubate recombinant Slingshot phosphatase with various concentrations of the test compound for 15 minutes at 30 °C in a phosphatase assay buffer.

-

Dephosphorylation Reaction: Initiate the reaction by adding the P-cofilin substrate and incubate for 30 minutes at 30 °C.

-

Detection: Stop the reaction and measure the amount of inorganic phosphate released using a malachite green-based colorimetric assay, or detect the dephosphorylation of cofilin by Western blot using an antibody specific for P-cofilin.

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

In Vivo Pharmacokinetic Studies in Mice

Pharmacokinetic studies are essential to evaluate the absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate.

Protocol:

-

Animal Model: Use male BALB/c mice (6-8 weeks old).

-

Drug Administration: Administer the test compound intravenously (IV) via the tail vein and orally (PO) by gavage.

-

Blood Sampling: Collect blood samples from the retro-orbital sinus or tail vein at various time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours) post-dosing into heparinized tubes. [3]4. Plasma Preparation: Centrifuge the blood samples to separate the plasma.

-

Sample Analysis: Analyze the concentration of the test compound in the plasma samples using a validated LC-MS/MS method. [3]6. Pharmacokinetic Parameter Calculation: Calculate key pharmacokinetic parameters such as clearance (CL), volume of distribution (Vd), half-life (t1/2), and bioavailability (F%) using non-compartmental analysis.

Conclusion

The discovery of substituted benzoic acid derivatives continues to be a fruitful area of research in drug development. The versatility of the benzoic acid scaffold, combined with a deep understanding of structure-activity relationships and the application of robust experimental protocols, provides a powerful platform for the design and synthesis of novel therapeutic agents. The in-depth technical information provided in this guide is intended to support the efforts of researchers and scientists in this exciting field, ultimately contributing to the development of new medicines to address unmet medical needs.

References

Methodological & Application

Synthesis of 3-Methyl-5-(trifluoromethyl)benzoic Acid Derivatives: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the synthesis of 3-methyl-5-(trifluoromethyl)benzoic acid and its amide and biaryl derivatives. The presence of both a methyl and a trifluoromethyl group on the aromatic ring makes this scaffold a valuable building block in medicinal chemistry, offering a unique combination of lipophilicity and electronic properties that can be exploited to modulate the pharmacological profiles of drug candidates.

Introduction

The 3-methyl-5-(trifluoromethyl)benzoic acid core is of significant interest in drug discovery. The trifluoromethyl group, a well-established bioisostere for a methyl or chloro group, can enhance metabolic stability, binding affinity, and cell permeability of a molecule. The methyl group provides an additional point for substitution or interaction with biological targets. This combination makes derivatives of 3-methyl-5-(trifluoromethyl)benzoic acid promising candidates for the development of new therapeutic agents, particularly in areas such as oncology and infectious diseases. This note details the synthetic routes to the parent carboxylic acid and its subsequent derivatization into amides and biaryl compounds, which are common motifs in pharmacologically active molecules.

Synthesis of 3-Methyl-5-(trifluoromethyl)benzoic Acid

The synthesis of the parent 3-methyl-5-(trifluoromethyl)benzoic acid can be achieved through a Grignard reaction, a robust and widely used method for carbon-carbon bond formation. The protocol involves the formation of a Grignard reagent from the corresponding aryl bromide, followed by carboxylation with carbon dioxide.

Experimental Protocol: Grignard Carboxylation

Materials:

-

3-Bromo-5-methylbenzotrifluoride

-

Magnesium turnings

-

Anhydrous tetrahydrofuran (THF)

-

Dry ice (solid carbon dioxide)

-

Hydrochloric acid (HCl), 1 M

-

Diethyl ether

-

Anhydrous sodium sulfate

Procedure:

-

Grignard Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.2 equivalents).

-

Activate the magnesium by stirring under a stream of nitrogen and gentle heating.

-

Add a small crystal of iodine to initiate the reaction.

-

Dissolve 3-bromo-5-methylbenzotrifluoride (1.0 equivalent) in anhydrous THF and add it to the dropping funnel.

-

Add a small portion of the aryl bromide solution to the magnesium turnings. Once the reaction initiates (indicated by heat evolution and disappearance of the iodine color), add the remaining solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

-

Carboxylation: Cool the reaction mixture to 0 °C in an ice bath.

-

Carefully add crushed dry ice in small portions to the vigorously stirred Grignard reagent solution. A large excess of dry ice should be used to ensure complete carboxylation.

-

Allow the reaction mixture to warm to room temperature overnight as the excess dry ice sublimes.

-

Work-up: Quench the reaction by slowly adding 1 M HCl with cooling.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Remove the solvent under reduced pressure to yield the crude 3-methyl-5-(trifluoromethyl)benzoic acid.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) to afford the pure carboxylic acid.

Quantitative Data:

| Starting Material | Product | Yield (%) |

| 3-Bromo-5-methylbenzotrifluoride | 3-Methyl-5-(trifluoromethyl)benzoic acid | 75-85 |

Note: Yields are dependent on reaction scale and purity of reagents.

Synthesis of Amide Derivatives

Amide bond formation is a cornerstone of medicinal chemistry. 3-Methyl-5-(trifluoromethyl)benzoic acid can be readily converted to a variety of amide derivatives using standard coupling reagents.

Experimental Protocol: Amide Coupling using HATU

Materials:

-

3-Methyl-5-(trifluoromethyl)benzoic acid

-

Substituted amine (e.g., aniline, benzylamine)

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

DIPEA (N,N-Diisopropylethylamine)

-

Anhydrous dimethylformamide (DMF)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate

-

Brine

Procedure:

-

In a round-bottom flask, dissolve 3-methyl-5-(trifluoromethyl)benzoic acid (1.0 equivalent) in anhydrous DMF.

-

Add the substituted amine (1.1 equivalents), HATU (1.2 equivalents), and DIPEA (2.0 equivalents) to the solution.

-

Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate (2 x 20 mL) and brine (1 x 20 mL).

-